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N-Formyl-DL-methionine - 4309-82-4

N-Formyl-DL-methionine

Catalog Number: EVT-249085
CAS Number: 4309-82-4
Molecular Formula: C6H11NO3S
Molecular Weight: 177.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Formyl-DL-methionine is a methionine derivative.
Overview

N-Formyl-DL-methionine is a derivative of the amino acid methionine, characterized by the presence of a formyl group attached to its nitrogen atom. This compound plays a crucial role in biological systems, particularly in the initiation of protein synthesis in prokaryotes. The presence of the formyl group allows for specific interactions with ribosomal components and facilitates the recognition of the start codon during translation.

Source

N-Formyl-DL-methionine is primarily found in prokaryotic organisms, where it serves as the initiating amino acid for protein synthesis. It is encoded by the start codon AUG and is also present in mitochondria and plastids of eukaryotic cells, which are believed to have prokaryotic origins. The compound can be synthesized chemically or extracted from biological sources.

Classification

N-Formyl-DL-methionine belongs to the class of amino acids and is categorized as a modified amino acid due to the addition of the formyl group. It is classified under non-polar, aliphatic amino acids, which are essential for various biochemical processes.

Synthesis Analysis

Methods

The synthesis of N-Formyl-DL-methionine can be achieved through several methods, including chemical synthesis and enzymatic reactions. A common approach involves the use of activated derivatives of methionine in reactions with formic acid or other formylating agents.

  1. Chemical Synthesis:
    • One method involves dissolving N-formyl-L-methionine pentafluorophenyl ester in dichloromethane and reacting it with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride under controlled conditions to yield N-Formyl-DL-methionine .
  2. Enzymatic Synthesis:
    • Enzymes such as formyltransferases can catalyze the addition of a formyl group to methionine, facilitating the production of N-Formyl-DL-methionine in biological systems .

Technical Details

The synthetic procedures often require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. For example, reactions may be performed at low temperatures to minimize side reactions.

Molecular Structure Analysis

Structure

N-Formyl-DL-methionine has a distinctive molecular structure characterized by its formyl group (–CHO) attached to the nitrogen atom of methionine. The structural formula can be represented as:

C5H9NO2S\text{C}_5\text{H}_9\text{N}\text{O}_2\text{S}

Data

  • Molecular Weight: Approximately 133.19 g/mol
  • Chemical Formula: C₅H₉NO₂S
  • Functional Groups: Contains an amine group (–NH₂), a carboxylic acid group (–COOH), and a formyl group (–CHO).
Chemical Reactions Analysis

Reactions

N-Formyl-DL-methionine participates in various biochemical reactions, particularly during protein synthesis:

  1. Deformylation:
    • In prokaryotes, N-formylmethionine is typically removed by the enzyme formylmethionine deformylase, yielding methionine as the first step in processing nascent polypeptides .
  2. Peptide Bond Formation:
    • During translation, N-formyl-DL-methionine is incorporated into growing polypeptide chains via peptide bond formation catalyzed by ribosomes .

Technical Details

The deformylation process is crucial for proper protein maturation and function. The efficiency and specificity of these reactions are influenced by various factors including enzyme concentration and substrate availability.

Mechanism of Action

Process

The mechanism by which N-formyl-DL-methionine functions in protein synthesis involves its recognition by bacterial ribosomes during translation initiation. The formyl group enhances binding affinity to initiation factors and ribosomal RNA.

Data

Studies have shown that interactions between N-formylmethionine and ribosomal components involve hydrogen bonding and hydrophobic interactions, stabilizing the formation of the initiation complex . This specificity is vital for accurate translation initiation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and organic solvents such as methanol and dimethyl sulfoxide.
  • Melting Point: Typically ranges around 100 °C depending on purity.

Chemical Properties

  • Stability: Relatively stable under neutral pH but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbonyl carbon in the formyl group.

Relevant analyses include spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry for structural confirmation.

Applications

Scientific Uses

N-Formyl-DL-methionine is utilized in various scientific applications:

  1. Protein Synthesis Studies:
    • It serves as a model compound for studying translation initiation mechanisms in prokaryotes .
  2. Peptide Synthesis:
    • Used as a starting material in solid-phase peptide synthesis to create peptides with specific modifications .
  3. Biochemical Research:
    • Investigated for its role in immune response mechanisms, particularly how N-formyl peptides are recognized by immune receptors .
  4. Therapeutic Potential:
    • Research into its applications in drug development, particularly concerning antimicrobial agents targeting bacterial protein synthesis pathways.
Biological Roles of N-Formyl-DL-Methionine in Prokaryotic Systems

Cotranslational Degradation Signals and the fMet/N-Degron Hypothesis

N-Formylmethionine (fMet) serves as the universal initiator amino acid in bacterial protein synthesis, forming a transient yet critical degradation signal at the N-terminus of nascent polypeptides. This discovery resolved the long-standing evolutionary conundrum of why bacteria retain this metabolically costly and non-essential modification. The fMet/N-degron hypothesis posits that the formyl group acts as a cotranslational degradation signal (degron) when retained on nascent proteins, marking them for rapid proteolysis [3].

The lifecycle of the fMet residue follows a tightly regulated sequence:

  • Pretranslational Formylation: Methionyl-tRNA formyltransferase (FMT) utilizes 10-formyltetrahydrofolate to formylate the α-amino group of methionine charged onto the initiator tRNA (tRNAfMet) [1] [3].
  • Cotranslational Exposure: Upon emergence from the ribosomal tunnel (~100 amino acids synthesized), the N-terminal fMet becomes accessible to processing enzymes [3].
  • Deformylation Competition: Ribosome-associated peptide deformylase (PDF) catalyzes formyl group removal. If deformylation is delayed or prevented—due to protein misfolding, ribosomal stalling, or impaired PDF activity—the persistent formyl group is recognized as an fMet/N-degron [3] [8].

Table 1: Key Enzymes in fMet Processing and Degradation

EnzymeFunctionConsequence of Inactivation
Formyltransferase (FMT)Formylates Met-tRNAfMetReduced growth rate; viability maintained
Peptide deformylase (PDF)Removes formyl group from fMetLethality (prevents MetAP cleavage)
Methionine aminopeptidase (MetAP)Cleaves deformylated N-terminal MetAccumulation of misfolded proteins
fMet/N-recognin (putative)Binds fMet/N-degron; targets for degradationImpaired protein quality control

Experimental evidence demonstrates that E. coli reporters engineered for slow deformylation exhibit significantly accelerated degradation compared to rapidly deformylated controls—confirming the fMet/N-degron as a cotranslational quality control mechanism. This system is particularly crucial in bacteria due to their rapid polypeptide chain elongation rates (10–20 residues/sec at 37°C), which outpace eukaryotic systems and increase susceptibility to misfolding [3].

Role in Ribosome-Associated Quality Control Mechanisms

The fMet/N-degron pathway integrates with ribosomal quality control (RQC) systems to surveil nascent chain integrity. When deformylation by PDF is impaired—whether by antibiotic inhibition (e.g., actinonin) or genetic ablation—the retained formyl group blocks subsequent methionine excision by MetAP, causing translational arrest and triggering degradation [3] [8].

Critical observations underpinning this mechanism include:

  • Lethality of PDF Inhibition: Actinonin-induced PDF inhibition is bactericidal because MetAP cannot process formylated N-termini. This forces accumulation of fMet-proteins that disrupt cellular homeostasis [3].
  • Viability of Double Mutants: E. coli fmt def mutants (lacking both FMT and PDF) remain viable despite translational defects, as proteins initiate with unformylated Met, bypassing the deformylation blockade [3].
  • Proteolytic Targeting: Proteins retaining fMet are degraded by ATP-dependent proteases (e.g., ClpXP, Lon) through a ubiquitin-independent mechanism. This process is enhanced when nascent chains exceed ~100 residues—the point of TF chaperone engagement [3] [8].

Table 2: Phenotypes of Bacterial Strains with Altered fMet Processing

GenotypeGrowth RatefMet PersistenceProtein Degradation Efficiency
Wild-typeNormalLow (transient)Baseline
ΔfmtReducedAbsentImpaired
PDF-deficientLethalHighAccelerated (fMet-dependent)
Δfmt ΔdefReducedAbsentImpaired

This quality control system preferentially targets aberrant proteins arising from ribosomal stalling, premature termination, or misfolding. The kinetic competition between PDF-mediated deformylation and fMet/N-degron recognition creates a "proofreading window" where structurally compromised proteins retain fMet longer, enhancing their elimination [3] [8].

Interactions with Trigger Factor and Nascent Polypeptide Processing

The processing of N-terminal fMet is spatially and temporally coordinated with ribosomal chaperone activity. Trigger Factor (TF)—the primary chaperone interacting with bacterial nascent chains—competes with PDF for access to the ribosomal exit tunnel, creating a dynamic interplay that influences protein fate [3].

Key interactions include:

  • Sequential Binding: PDF binds near the ribosomal tunnel exit and acts before high-affinity TF engagement. Deformylation typically occurs within 5–10 seconds of fMet emergence, coinciding with synthesis of the first ~100 residues [3].
  • Chaperone Competition: TF overexpression impedes deformylation in vivo, indicating that its premature binding can sterically hinder PDF access. Conversely, efficient deformylation facilitates subsequent TF binding to the nascent chain [3].
  • Conformational Surveillance: Proteins with delayed deformylation (e.g., due to misfolding) retain fMet, evading TF protection and becoming exposed to cytosolic proteases. This positions the fMet/N-degron as a conformational sensor [3] [8].

Table 3: Temporal Coordination of Nascent Chain Processing Events

Ribosome PositionNascent Chain LengthEventTimeframe (sec)*
Tunnel exit~30 residuesPDF binding/deformylation begins<5
Post-tunnel emergence~70 residuesHigh-affinity TF binding starts5–10
Full engagement>100 residuesSRP recognition (membrane proteins)>10

*At 37°C with elongation rate of 15 residues/sec

The fMet group thus acts as a molecular timer: Its prompt removal enables proper chaperone engagement and folding, while its persistence flags the protein for destruction. This mechanism is especially critical for proteins requiring non-Met N-termini (e.g., enzymes with N-terminal catalytic residues like Thr or Ser), as failure to remove fMet/Met disrupts function [3] [8].

Properties

CAS Number

4309-82-4

Product Name

N-Formyl-DL-methionine

IUPAC Name

2-formamido-4-methylsulfanylbutanoic acid

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

InChI

InChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10)

InChI Key

PYUSHNKNPOHWEZ-UHFFFAOYSA-N

SMILES

CSCCC(C(=O)O)NC=O

Synonyms

N-Formyl-DL-methionine;4309-82-4;fMet;for-met-oh;ST50410458;L-Methionine,N-formyl-;N-Formyl-L-Methionine;N-Formyl(methyl)homocysteine#;For-DL-Met-OH;ACMC-209jrn;ACMC-1AHIA;AC1L1AAZ;AC1Q6QQP;DL-Methionine,N-formyl-;SCHEMBL38594;F3377_SIGMA;CTK8B1689;MolPort-003-913-753;PYUSHNKNPOHWEZ-UHFFFAOYSA-N;EINECS224-322-8;ANW-29924;AR-1J0931;NSC206506;NSC334322;AKOS009159215

Canonical SMILES

CSCCC(C(=O)O)NC=O

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